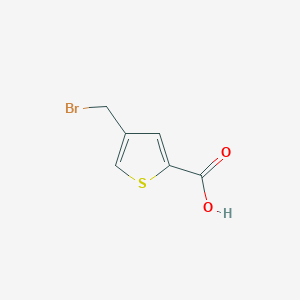
4-(Bromomethyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromomethyl-thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromomethyl-thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives. One common method is the bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 4-bromomethyl-thiophene-2-carboxylic acid may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反应分析
Types of Reactions
4-Bromomethyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
科学研究应用
4-Bromomethyl-thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-bromomethyl-thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromomethyl group, leading to different reactivity and applications.
4-Bromo-2-thiophenecarboxylic acid: Similar structure but with bromine at a different position, affecting its chemical behavior.
2-Bromo-3-thiophenecarboxylic acid: Another isomer with distinct properties and uses.
Uniqueness
4-Bromomethyl-thiophene-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the thiophene ring. This combination imparts specific reactivity and potential for diverse applications in synthesis and research.
生物活性
4-(Bromomethyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.
This compound has the molecular formula C5H5BrO2S and is characterized by a thiophene ring substituted with a bromomethyl group and a carboxylic acid functional group. Its structure is pivotal for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. In vitro testing against various bacterial strains has shown promising results.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 25 | 15 |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | E. coli (ESBL producer) | 10 | 13 |
| Control (Ampicillin) | E. coli | 5 | 20 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against E. coli, particularly strains that produce extended-spectrum beta-lactamases (ESBLs). The zone of inhibition increases with higher concentrations, suggesting a dose-dependent effect .
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have indicated that this compound can effectively bind to the active sites of key bacterial enzymes, including beta-lactamases, which are responsible for antibiotic resistance .
Anticancer Potential
In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of thiophene derivatives. Studies have shown that certain thiophene-based compounds can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Activity
A study investigating the effects of thiophene derivatives on human cancer cell lines demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MDA-MB-231). The IC50 values were reported to be in the low micromolar range, indicating effective growth inhibition .
属性
CAS 编号 |
54796-50-8 |
|---|---|
分子式 |
C6H5BrO2S |
分子量 |
221.07 g/mol |
IUPAC 名称 |
4-(bromomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9) |
InChI 键 |
HKGBUPFCIXOJHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1CBr)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















